Ethyl 3-bromo-2-fluoro-6-methylbenzoate
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Overview
Description
Ethyl 3-bromo-2-fluoro-6-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
Ethyl 3-bromo-2-fluoro-6-methylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination of 2-fluoro-6-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step can be carried out using sulfuric acid or another strong acid as a catalyst .
Chemical Reactions Analysis
Ethyl 3-bromo-2-fluoro-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Ethyl 3-bromo-2-fluoro-6-methylbenzoate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern on the benzene ring makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-fluoro-6-methylbenzoate depends on its specific application. In chemical reactions, the bromine and fluorine atoms on the benzene ring can participate in electrophilic and nucleophilic substitution reactions, respectively. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions.
Comparison with Similar Compounds
Ethyl 3-bromo-2-fluoro-6-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-6-fluoro-3-methylbenzoate: This compound has a similar structure but with different positions of the substituents on the benzene ring.
Ethyl 3-bromo-2-fluoro-4-methylbenzoate: Another isomer with a different substitution pattern, which can lead to variations in chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and physical properties.
Properties
IUPAC Name |
ethyl 3-bromo-2-fluoro-6-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-6(2)4-5-7(11)9(8)12/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLFHCIHBMCEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805421-38-8 |
Source
|
Record name | ethyl 3-bromo-2-fluoro-6-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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